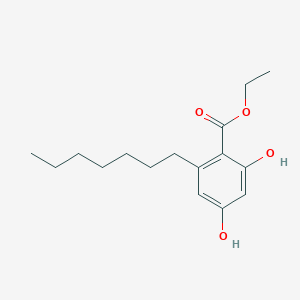

Ethyl 2-heptyl-4,6-dihydroxybenzoate

Description

Contextualization within Benzoic Acid Derivatives and Polyketides

Structurally, Ethyl 2-heptyl-4,6-dihydroxybenzoate is classified as a benzoic acid derivative. The core of the molecule is a benzoic acid scaffold, which has been modified by the addition of hydroxyl and heptyl groups to the aromatic ring and esterification of the carboxylic acid with ethanol (B145695). This class of compounds, characterized by a benzene (B151609) ring attached to a carboxylic acid, is widespread in nature.

Furthermore, this compound is recognized as a polyketide. Polyketides are a large and diverse class of secondary metabolites produced by bacteria, fungi, plants, and certain marine organisms. Their biosynthesis is similar to that of fatty acids, involving the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. In the case of certain aromatic polyketides, a benzoic acid derivative like benzoyl-CoA can serve as a starter unit in the polyketide synthase (PKS) machinery. The assembly line-like nature of PKS enzymes allows for the creation of a vast array of complex natural products, including many with significant biological activities.

Scope of Academic Research on this compound and its Structural Analogs

Academic research has explored this compound and, more extensively, its structural analogs. These investigations span various applications, from agricultural science to potential therapeutic development.

A significant area of research focuses on the antibacterial properties of alkyl dihydroxybenzoates. Studies have demonstrated that certain compounds in this class are effective against Xanthomonas citri subsp. citri, the bacterium responsible for citrus canker. nih.gov This research highlights the potential of these molecules as alternative treatments to current copper-based agents used in agriculture. nih.gov

The unesterified parent compound, 2-heptyl-4,6-dihydroxybenzoic acid, has been identified as an analytical reference standard that is structurally similar to known phytocannabinoids. caymanchem.com This has led to its use in forensic applications and research into the chemical constituents of Cannabis sativa L. caymanchem.com

Research into other structural analogs has revealed a breadth of biological activities. For instance, esters of 2,4-dihydroxy-6-n-pentylbenzoic acid have been synthesized and evaluated for their antifungal and antibacterial activities. researchgate.net These studies often explore how modifying the length of the alkyl chain and the nature of the ester group influences the compound's biological efficacy. The broader class of 2,4-dihydroxybenzoic acid derivatives has also been investigated for anticancer properties through the synthesis of hydrazide-hydrazones, which have shown promising antiproliferative activity against various human cancer cell lines. mdpi.com

Overview of Research Significance in Chemical Biology and Natural Product Chemistry

The significance of this compound and its analogs in chemical biology and natural product chemistry is multifaceted. As polyketides, they are part of a rich class of natural products that have historically been a crucial source of new medicines and biological tools. The study of their biosynthesis, chemical synthesis, and biological activity provides valuable insights into the generation of molecular diversity in nature.

In chemical biology, these compounds serve as scaffolds for the development of new bioactive agents. Research into their antibacterial, antifungal, and anticancer properties demonstrates their potential as lead compounds in drug discovery. nih.govresearchgate.netmdpi.com The ability to synthesize various analogs allows researchers to perform structure-activity relationship (SAR) studies, systematically modifying the chemical structure to optimize for potency and selectivity against specific biological targets. For example, the investigation of alkyl dihydroxybenzoates against citrus canker involves designing molecules that can disrupt the bacterial cell membrane or inhibit essential enzymes like FtsZ GTPase, which is involved in cell division. nih.gov

The connection of its core structure to the chemistry of cannabinoids opens up avenues for research in a complex and highly significant area of natural product chemistry. caymanchem.com Furthermore, the use of this compound and its close relatives, such as the methyl ester, in the cosmetics and personal care industry for their antimicrobial and preservative properties showcases a practical application of their biological activity.

Structure

3D Structure

Properties

CAS No. |

38862-66-7 |

|---|---|

Molecular Formula |

C16H24O4 |

Molecular Weight |

280.36 g/mol |

IUPAC Name |

ethyl 2-heptyl-4,6-dihydroxybenzoate |

InChI |

InChI=1S/C16H24O4/c1-3-5-6-7-8-9-12-10-13(17)11-14(18)15(12)16(19)20-4-2/h10-11,17-18H,3-9H2,1-2H3 |

InChI Key |

ZKDFAIJIDPUSIY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OCC |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways

Isolation and Identification from Biological Sources

Ethyl 2-heptyl-4,6-dihydroxybenzoate is a derivative of 2-heptyl-4,6-dihydroxybenzoic acid, a compound naturally occurring in certain lichens. This parent acid is more commonly known in lichen chemistry as spherophorolic acid. Scientific investigations have primarily identified spherophorolic acid and its methyl ester as secondary metabolites in lichens belonging to the family Sphaerophoraceae.

Key biological sources for these compounds include lichens of the genus Sphaerophorus. Notably, species such as Sphaerophorus globosus and Sphaerophorus fragilis have been identified as producers of spherophorolic acid. While the ethyl ester is less commonly reported in literature than the free acid or the methyl ester, its presence is plausible given the natural occurrence of ethanol (B145695) and the enzymatic machinery in these organisms. The isolation of these compounds from lichen thalli typically involves solvent extraction, followed by chromatographic techniques to separate and purify the individual metabolites. The structural identification is then confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Documented and Potential Biological Sources

| Biological Source | Compound Form Identified |

|---|---|

| Sphaerophorus globosus | Spherophorolic acid |

| Sphaerophorus fragilis | Spherophorolic acid |

| Sphaerophorus spp. | Spherophorolic acid and its methyl ester |

Precursor Compounds and Enzymatic Transformations

The biosynthesis of this compound is rooted in the polyketide pathway, a major route for the production of secondary metabolites in fungi, bacteria, and plants. The formation of the core structure, 2-heptyl-4,6-dihydroxybenzoic acid, is the primary biosynthetic event, followed by a subsequent esterification step.

The carbon skeleton of spherophorolic acid is assembled by a Type III polyketide synthase (PKS). This enzymatic process begins with a starter unit, which in this case is believed to be heptanoyl-CoA, providing the seven-carbon alkyl side chain. The PKS enzyme then catalyzes the sequential condensation of three molecules of malonyl-CoA, an extender unit, to the heptanoyl-CoA starter. Each condensation step adds two carbon atoms to the growing polyketide chain. Following the three condensation reactions, the resulting linear tetraketide intermediate undergoes an intramolecular C-2 to C-7 aldol (B89426) condensation, leading to the formation of the aromatic ring. The final product, 2-heptyl-4,6-dihydroxybenzoic acid (spherophorolic acid), is then released from the enzyme.

The formation of this compound from the spherophorolic acid core is a post-PKS modification. This transformation is an esterification reaction, where the carboxylic acid group of spherophorolic acid is condensed with ethanol. This reaction is likely catalyzed by an enzyme such as an alcohol O-acyltransferase. These enzymes utilize an alcohol (in this case, ethanol) and an acyl-CoA to form an ester. While the specific enzyme responsible for this ethylation in Sphaerophorus lichens has not been characterized, the existence of such enzymes in fungi is well-documented for the synthesis of various volatile esters. The presence of ethanol as a common metabolic product in fungi makes this a plausible biosynthetic step.

Ecological and Chemotaxonomic Contexts

The production of secondary metabolites like this compound and its parent acid is of significant importance for the lichens that synthesize them. These compounds play crucial roles in the organism's interaction with its environment and are also valuable markers for chemical-based classification (chemotaxonomy).

Lichen secondary metabolites are known to have a variety of ecological functions. These include acting as a defense against herbivores, possessing antimicrobial properties that protect against pathogenic bacteria and fungi, and having allelopathic effects that inhibit the growth of competing organisms, such as other lichens or mosses. The phenolic nature of these compounds also suggests a role in protecting the lichen from UV radiation and oxidative stress.

From a chemotaxonomic perspective, the profile of secondary metabolites is a key characteristic used to differentiate between lichen species and even between different chemical strains (chemotypes) within the same species. Spherophorolic acid is a characteristic compound of the Sphaerophoraceae family. Its presence is a defining feature for many species within the genus Sphaerophorus, aiding taxonomists in their classification and in understanding the evolutionary relationships between different lichen species.

Table 2: Summary of Contextual Roles

| Context | Role of this compound and related compounds |

|---|---|

| Ecological | Potential antimicrobial, antiherbivore, and allelopathic activities. Possible protection against UV radiation and oxidative stress. |

| Chemotaxonomic | Serves as a chemical marker for the lichen family Sphaerophoraceae, particularly the genus Sphaerophorus. |

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for the Core Structure

The foundational core of the target molecule is 2-heptyl-4,6-dihydroxybenzoic acid, also known as spherophorolic acid. caymanchem.com The total synthesis of this structure is a critical first step. Most synthetic routes commence with a suitably substituted resorcinol (B1680541) derivative. A common and effective strategy is the direct carboxylation of 5-heptylresorcinol.

This transformation is typically achieved through methods analogous to the Kolbe-Schmitt reaction, where a phenoxide is carboxylated using carbon dioxide under pressure and elevated temperature. google.com The choice of alkali metal salt and reaction conditions can influence the regioselectivity of the carboxylation, favoring the introduction of the carboxylic acid group at the 2-position, ortho to both hydroxyl groups.

| Precursor | Role in Synthesis | Typical Reaction |

|---|---|---|

| 5-Heptylresorcinol | Provides the dihydroxy- and heptyl-substituted benzene (B151609) ring. | Direct carboxylation with CO2. |

| Resorcinol | Serves as the initial dihydroxybenzene core. | Friedel-Crafts acylation followed by reduction to introduce the heptyl chain. |

| Heptanoyl Chloride | Acylating agent to introduce the seven-carbon chain. | Friedel-Crafts acylation. |

| Carbon Dioxide (CO2) | Source of the carboxyl group. | Kolbe-Schmitt or similar carboxylation reactions. |

Esterification and Transesterification Methodologies

Once the 2-heptyl-4,6-dihydroxybenzoic acid core is obtained, the ethyl ester is introduced. This is most commonly accomplished through direct esterification or transesterification. bohrium.com

Fischer Esterification: This is a classic and widely used method involving the reaction of the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.com The reaction is an equilibrium process, and the use of excess ethanol helps to drive the reaction towards the formation of the ethyl ester product.

Transesterification: An alternative route is the conversion of a different ester, such as a methyl ester, into the desired ethyl ester. masterorganicchemistry.comyoutube.com This reaction, known as transesterification, is typically catalyzed by either an acid or a base. For example, reacting methyl 2-heptyl-4,6-dihydroxybenzoate with ethanol in the presence of a catalyst like sodium ethoxide would yield this compound and methanol. masterorganicchemistry.com This method is particularly useful when the methyl ester is more readily available or easier to synthesize and purify. bohrium.com

| Methodology | Reactants | Catalyst | Key Advantages |

|---|---|---|---|

| Fischer Esterification | 2-heptyl-4,6-dihydroxybenzoic acid, Ethanol | Acid (e.g., H₂SO₄) | Direct, uses the carboxylic acid directly. |

| Transesterification | Mthis compound, Ethanol | Acid or Base (e.g., NaOCH₂CH₃) | Useful when starting from a different ester; can proceed under milder conditions. masterorganicchemistry.com |

Directed Derivatization of Hydroxyl and Aromatic Sites

The structure of this compound contains several reactive sites amenable to further modification: two phenolic hydroxyl groups and two unsubstituted positions on the aromatic ring. Directed derivatization allows for the synthesis of a wide array of analogs with modified properties.

Hydroxyl Group Functionalization: The two hydroxyl groups at the 4- and 6-positions have different chemical environments and can potentially be functionalized selectively. nih.gov Common derivatization reactions include:

Alkylation/Etherification: Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base to form methoxy (B1213986) ethers. Selective mono-alkylation can be challenging and may require the use of protecting groups or carefully controlled reaction conditions.

Acylation/Esterification: Reaction with acyl chlorides or anhydrides to form esters at the hydroxyl positions. This can be used to introduce a variety of functional groups.

Silylation: Protection of the hydroxyl groups with silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) can facilitate subsequent reactions at other sites.

Aromatic Site Functionalization: The aromatic ring can undergo electrophilic aromatic substitution at the 3- and 5-positions. The strong activating effect of the two hydroxyl groups directs incoming electrophiles to these positions. Potential reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS).

Nitration: Introduction of a nitro group, which can subsequently be reduced to an amino group.

Formylation: Introduction of an aldehyde group via reactions like the Vilsmeier-Haack or Duff reaction.

The ability to selectively modify these sites is crucial for creating derivatives for various chemical and biological investigations. nih.govresearchgate.net

Synthesis of Alkyl Chain Analogs and Isomers

The synthesis of analogs with varied alkyl chains is a key strategy for studying how the length and branching of the side chain affect the molecule's properties. The synthetic routes described for the heptyl derivative are generally applicable to the synthesis of other analogs.

The primary method for creating these analogs is to begin the synthesis with a different 5-alkylresorcinol. For instance, using 5-pentylresorcinol (olivetol) or 5-propylresorcinol would lead to the corresponding ethyl 2-pentyl- or 2-propyl-4,6-dihydroxybenzoate analogs after carboxylation and esterification.

Additionally, isomers of the heptyl chain can be introduced. For example, instead of a linear n-heptyl group, a branched isoheptyl group could be installed by starting with the appropriate branched acyl halide in a Friedel-Crafts acylation route. This modularity allows for the systematic exploration of the chemical space around the core dihydroxybenzoate structure.

| Alkyl Group | Final Compound Name (Ethyl Ester) | Key Starting Resorcinol |

|---|---|---|

| Propyl | Ethyl 2-propyl-4,6-dihydroxybenzoate | 5-Propylresorcinol |

| Pentyl | Ethyl 2-pentyl-4,6-dihydroxybenzoate | 5-Pentylresorcinol (Olivetol) |

| Hexyl | Ethyl 2-hexyl-4,6-dihydroxybenzoate | 5-Hexylresorcinol |

| Heptyl | This compound | 5-Heptylresorcinol |

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For Ethyl 2-heptyl-4,6-dihydroxybenzoate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the hydroxyl protons, and the protons of the ethyl and heptyl chains.

The aromatic region would likely display two signals for the protons on the benzene (B151609) ring. The protons at the C-3 and C-5 positions would be influenced by the surrounding hydroxyl, alkyl, and ester groups. The signals for the two hydroxyl groups (-OH) would typically appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration. The ethyl group would present a characteristic quartet and triplet pattern, while the long heptyl chain would show a series of multiplets, with a distinct triplet for the terminal methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic H (C-3, C-5) | 6.0 - 6.5 | d, d | 2H |

| Hydroxyl H (C-4 OH, C-6 OH) | 5.0 - 11.0 | br s | 2H |

| Ethyl -CH₂- | ~4.3 | q | 2H |

| Heptyl α-CH₂- | ~2.9 | t | 2H |

| Ethyl -CH₃ | ~1.4 | t | 3H |

| Heptyl -(CH₂)₅- | 1.2 - 1.6 | m | 10H |

| Heptyl -CH₃ | ~0.9 | t | 3H |

d = doublet, t = triplet, q = quartet, m = multiplet, br s = broad singlet

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

The spectrum would feature signals in the aromatic region for the six carbons of the benzene ring, with the carbons attached to oxygen atoms (C-4, C-6, and the ester carbonyl carbon) appearing at lower field (higher ppm values). The carbons of the ethyl and heptyl groups would appear in the aliphatic region of the spectrum. The carbonyl carbon of the ester group would be the most downfield signal, typically above 165 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 168 - 172 |

| Aromatic C-4, C-6 | 160 - 165 |

| Aromatic C-2 | 140 - 145 |

| Aromatic C-1 | 105 - 110 |

| Aromatic C-3, C-5 | 95 - 105 |

| Ethyl -OCH₂- | 60 - 65 |

| Heptyl α-CH₂- | 30 - 35 |

| Heptyl -(CH₂)₅- | 22 - 32 |

| Ethyl -CH₃ | 13 - 15 |

| Heptyl -CH₃ | 13 - 15 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

Correlation SpectroscopY (COSY): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the methylene (B1212753) and methyl protons of the ethyl group, and along the chain of the heptyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would be used to definitively assign which protons are attached to which carbons, for example, confirming the assignments of the various -CH₂- groups in the heptyl chain.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for connecting different parts of the molecule. For instance, HMBC would show a correlation from the ethyl -CH₂- protons to the ester carbonyl carbon, and from the heptyl α-CH₂- protons to the aromatic C-1, C-2, and C-3 carbons, confirming the positions of the substituents on the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₆H₂₄O₄, with a molecular weight of approximately 280.36 g/mol . anaxlab.com

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy. This allows for the determination of the elemental composition of the molecule and its fragments. For this compound, HRMS would be able to confirm the molecular formula C₁₆H₂₄O₄ by providing a highly accurate mass measurement of the molecular ion, distinguishing it from other compounds with the same nominal mass.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₆H₂₅O₄⁺ | 281.1747 |

| [M+Na]⁺ | C₁₆H₂₄O₄Na⁺ | 303.1567 |

| [M-H]⁻ | C₁₆H₂₃O₄⁻ | 279.1591 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure.

The fragmentation of this compound would likely involve characteristic losses of the ethyl and heptyl groups. Common fragmentation pathways would include:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Cleavage of the heptyl chain at various points, leading to a series of fragments differing by 14 Da (-CH₂-).

Benzylic cleavage of the C-C bond between the aromatic ring and the heptyl chain.

Loss of small neutral molecules like water (H₂O) or carbon monoxide (CO).

The analysis of these fragmentation patterns allows for the piecing together of the molecular structure, confirming the presence and location of the various functional groups.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation, quantification, and purity assessment of this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results.

The development of an effective HPLC method for this compound would logically involve a reverse-phase approach, given the compound's moderate lipophilicity imparted by the heptyl and ethyl groups, balanced by the hydrophilic nature of the dihydroxybenzoate moiety.

A suitable stationary phase would be a C18 column, which provides a non-polar environment for the separation. The mobile phase composition is a critical parameter to optimize for achieving good resolution and peak shape. A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a small amount of acid (e.g., formic acid or phosphoric acid) to control the ionization of the phenolic hydroxyl groups and improve peak symmetry. For instance, a method for the related compound resorcinol (B1680541) utilizes a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com An optimized method for resorcinol and 4-n-butyl resorcinol was achieved with a mobile phase of 50.0% methanol, 18.1% acetonitrile, and 31.9% water, with a flow rate of 0.6 mL/min. ugm.ac.idresearchgate.net

Detection is typically performed using a UV detector. The selection of the detection wavelength is based on the UV absorbance spectrum of the compound. Given that 2,4-dihydroxybenzoic acid has absorption maxima at 208 nm, 258 nm, and 296 nm, and 3,4-dihydroxybenzoic acid shows maxima at 206 nm, 218 nm, 216 nm, and 294 nm, a wavelength in the range of 254 nm to 300 nm would likely be suitable for the detection of this compound. researchgate.netsielc.com

A summary of potential HPLC parameters is presented in the interactive table below.

| Parameter | Recommended Condition | Rationale |

| Stationary Phase | C18 Reverse-Phase Column | Appropriate for the separation of moderately polar compounds. |

| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Formic Acid | Provides good separation and peak shape for phenolic compounds. |

| Flow Rate | 0.5 - 1.0 mL/min | Typical flow rate for analytical HPLC, balancing analysis time and efficiency. |

| Detection | UV at ~260 nm and ~295 nm | Based on the absorbance maxima of similar dihydroxybenzoic acid structures. |

The coupling of HPLC with Mass Spectrometry (LC-MS) provides a powerful tool for the unambiguous identification of this compound. This technique allows for the determination of the molecular weight and provides structural information through fragmentation analysis.

In an LC-MS system, the eluent from the HPLC column is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for compounds of this nature, as it is a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

The mass spectrum of this compound would be expected to show a molecular ion corresponding to its molecular weight. Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern of daughter ions. The fragmentation of the parent compound would likely involve cleavage of the ester bond and fragmentation of the heptyl chain. For comparison, the electron ionization mass spectrum of the related methyl 2,4-dihydroxybenzoate (B8728270) shows characteristic fragmentation patterns that can help in interpreting the mass spectrum of the title compound. nist.gov The analysis of alkylresorcinols by GC-MS also provides insights into potential fragmentation pathways of the alkyl chain. nih.gov

| Ionization Mode | Expected Ion | m/z (Calculated) | Fragmentation Pathways |

| Positive ESI | [M+H]⁺ | C₁₆H₂₄O₄ + H⁺ | Loss of the ethyl group, cleavage of the heptyl chain. |

| Negative ESI | [M-H]⁻ | C₁₆H₂₄O₄ - H⁺ | Decarboxylation, fragmentation of the heptyl chain. |

Other Spectroscopic Techniques (e.g., UV-Vis, IR, CD) for Structural Confirmation

In addition to HPLC and LC-MS, other spectroscopic techniques are invaluable for the structural confirmation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the dihydroxybenzoate chromophore. As previously mentioned, dihydroxybenzoic acid derivatives typically exhibit strong absorption bands in the UV region. researchgate.netsielc.com The presence of the alkyl and ester groups is not expected to significantly shift the main absorption maxima compared to the parent acid. The solvent can influence the exact position of the absorption bands. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for this compound would include:

A broad band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl groups.

Stretching vibrations of the C-H bonds in the alkyl chains around 2950-2850 cm⁻¹.

A strong absorption band around 1700-1680 cm⁻¹ due to the C=O stretching of the ester group.

C=C stretching vibrations of the aromatic ring in the 1600-1450 cm⁻¹ region.

C-O stretching vibrations for the ester and phenol (B47542) groups in the 1300-1000 cm⁻¹ region.

The IR spectrum of the related compound methyl 2,4-dihydroxybenzoate can serve as a useful reference. nist.gov

Circular Dichroism (CD) Spectroscopy: Circular Dichroism spectroscopy is used to study chiral molecules. Since this compound is not chiral, it would not be expected to exhibit a CD spectrum. This technique would not be applicable for the structural confirmation of this particular compound.

| Spectroscopic Technique | Expected Observations | Structural Information |

| UV-Vis | Absorption maxima around 260 nm and 295 nm | Confirms the presence of the dihydroxybenzoate chromophore. |

| IR | O-H stretch (~3400 cm⁻¹), C-H stretch (~2900 cm⁻¹), C=O stretch (~1690 cm⁻¹), C=C stretch (~1600-1450 cm⁻¹) | Confirms the presence of hydroxyl, alkyl, ester, and aromatic functional groups. |

| CD | No signal | Confirms the achiral nature of the molecule. |

Biological Activity and Mechanistic Investigations in Cellular and Subcellular Models

Antimicrobial Activity Studies

Investigations into the antimicrobial spectrum of Ethyl 2-heptyl-4,6-dihydroxybenzoate have revealed activity against certain bacterial and fungal species. These studies are crucial for understanding its potential as an antimicrobial agent.

Evaluation of Antibacterial Effects on Model Organisms

The antibacterial activity of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. Notably, a related compound, 4-O-benzyl-6-heptyl-2-hydroxybenzoate, which shares the heptyl group at the same position, demonstrated significant antibacterial activity against the Gram-positive bacterium Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL. scielo.br This activity was reported to be comparable to the antibiotic ampicillin. scielo.br Furthermore, this related compound also showed efficacy against a methicillin-resistant strain of Staphylococcus aureus (MRSA) with an MIC of 15.6 µg/mL. scielo.br In contrast, these compounds exhibited low or negligible activity against the Gram-negative bacterium Escherichia coli. scielo.br The increased hydrophobicity provided by the heptyl group at the 6-position appears to contribute to its antibacterial efficacy against S. aureus when compared to analogs with shorter alkyl chains. scielo.br

Antibacterial Activity of a Structurally Related Benzoate (B1203000) Compound

| Organism | Strain | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

|---|---|---|---|

| Staphylococcus aureus | - | 3.9 | scielo.br |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 15.6 | scielo.br |

| Escherichia coli | - | Low to negligible activity | scielo.br |

Investigations into Antifungal Properties

Specific studies detailing the antifungal properties of this compound are limited in the currently available scientific literature. However, the broader class of compounds known as alkylresorcinols and other alkyl-substituted dihydroxybenzoates, which share structural similarities, have demonstrated antifungal activity. For instance, various alkylresorcinols have been shown to possess antifungal effects against phytopathogenic fungi like Fusarium oxysporum. Research on other substituted dihydroxybenzoates has indicated activity against fungal species such as Candida and Aspergillus. These findings suggest a potential for antifungal activity in molecules with this chemical scaffold, though direct evidence for this compound is not extensively documented.

Mechanistic Dissection of Microbial Growth Inhibition

The precise mechanisms by which this compound inhibits microbial growth have not been fully elucidated. However, research on structurally related compounds provides insights into potential modes of action.

While direct studies on this compound are not available, the mechanism of action for related phenolic compounds, such as alkylphenols, often involves interaction with the bacterial cytoplasmic membrane. These interactions can lead to a collapse of the proton motive force through the induced translocation of protons, ultimately resulting in bacteriostasis. oup.com Phenolic compounds are known to accumulate at the surface of bacteria, which can modify the permeability of the cell membrane and lead to a loss of integrity. frontiersin.org

There is currently no direct evidence to suggest that this compound specifically inhibits the FtsZ GTPase or enzymes involved in siderophore biosynthesis. However, studies on other antibacterial agents have identified FtsZ, a key protein in bacterial cell division, as a viable target. Inhibition of FtsZ polymerization can disrupt the formation of the Z-ring, which is essential for bacterial cytokinesis. nih.govnih.govresearchgate.net

Regarding siderophore biosynthesis, some antimicrobial strategies focus on inhibiting the enzymes involved in this pathway to induce iron deficiency in bacteria. A related compound, ethyl 3,4-dihydroxybenzoate, has been shown to act as an iron chelator and can generate effective iron deficiency in cultured cells, which could suggest a potential, though unconfirmed, mechanism for antimicrobial action. nih.gov

Enzyme and Receptor Modulation Studies

Direct studies on the modulation of specific microbial enzymes or receptors by this compound are not well-documented in the available literature. However, research on structurally similar compounds has revealed interactions with various biological targets. For instance, Ethyl 2,4,6-trihydroxybenzoate has been identified as an activator of the liver X receptor (LXR), a nuclear receptor involved in cholesterol homeostasis. nih.gov Another related compound, ethyl 3,4-dihydroxybenzoate, is known to be a competitive inhibitor of prolyl 4-hydroxylases, enzymes involved in collagen biosynthesis. nih.gov While these findings pertain to different, albeit structurally related, molecules and non-microbial targets, they highlight the potential for dihydroxybenzoate derivatives to interact with and modulate the activity of various enzymes and receptors.

Ligand-Receptor Interaction Profiling (e.g., Nuclear Receptors)

While direct studies on the interaction of this compound with nuclear receptors are not extensively documented, research on structurally similar compounds provides valuable insights into its potential activity. A notable analogue, ethyl 2,4,6-trihydroxybenzoate (ETB), has been identified as a novel activator of the Liver X Receptor (LXR). nih.gov LXRs are crucial nuclear receptors that regulate cholesterol, fatty acid, and glucose homeostasis.

In-depth investigations using reporter gene assays, time-resolved fluorescence resonance energy transfer (TR-FRET), and surface plasmon resonance (SPR) analyses have demonstrated that ETB directly binds to and stimulates the transcriptional activity of both LXR-α and LXR-β. nih.gov This agonistic activity on LXR suggests that similar alkylated dihydroxybenzoate derivatives could potentially exhibit affinity for and modulate the activity of nuclear receptors. The presence of a lipophilic alkyl chain, such as the heptyl group in this compound, may influence the binding affinity and specificity for the ligand-binding domains of various nuclear receptors.

Table 1: Interaction Profile of the Analogue Ethyl 2,4,6-trihydroxybenzoate (ETB) with Liver X Receptors (LXR)

| Compound | Target Receptors | Method of Analysis | Observed Effect | Reference |

| Ethyl 2,4,6-trihydroxybenzoate (ETB) | LXR-α and LXR-β | Reporter gene assay, TR-FRET, SPR | Direct binding and stimulation of transcriptional activity | nih.gov |

Specific Enzyme Inhibition Assays (e.g., Tyrosinase, Prolyl 4-hydroxylase)

The inhibitory potential of this compound on specific enzymes can be inferred from the activities of related phenolic compounds.

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in cosmetology and medicine. nih.gov While direct data on this compound is scarce, the structural motif of a dihydroxybenzoate suggests potential for tyrosinase inhibition. For instance, derivatives with hydroxyl groups at positions 4 and 6 of a benzene (B151609) ring have shown significant tyrosinase inhibitory activity. nih.gov The inhibitory mechanism of such phenolic compounds often involves chelation of the copper ions in the active site of the tyrosinase enzyme.

Prolyl 4-hydroxylase Inhibition:

Prolyl 4-hydroxylases are enzymes that play a critical role in the synthesis of collagen. A related compound, ethyl-3,4-dihydroxybenzoate (EDHB), is a known competitive inhibitor of prolyl 4-hydroxylases. nih.gov EDHB acts as a substrate analog and is also capable of chelating the enzyme-bound iron, which is essential for its catalytic activity. nih.gov This suggests that other dihydroxybenzoate esters, including this compound, could potentially exhibit similar inhibitory effects on this class of enzymes.

Table 2: Enzyme Inhibition Profile of Structurally Related Compounds

| Compound | Target Enzyme | Mechanism of Inhibition | Reference |

| Hydroxy-substituted aromatics | Tyrosinase | Copper chelation in the active site | nih.gov |

| Ethyl-3,4-dihydroxybenzoate (EDHB) | Prolyl 4-hydroxylase | Competitive inhibition, iron chelation | nih.gov |

Modulation of Biochemical Pathways (e.g., Cholesterol Homeostasis, Microbial Metabolism)

Based on the demonstrated activity of its analogue, ethyl 2,4,6-trihydroxybenzoate (ETB), on Liver X Receptors, this compound may play a role in the modulation of cholesterol homeostasis.

Cholesterol Homeostasis:

The activation of LXR by ETB leads to the transcriptional activation of LXR-responsive genes, which are involved in cholesterol efflux from macrophages. nih.gov Specifically, in cellular models including macrophages, hepatocytes, and intestinal cells, ETB has been shown to suppress cellular cholesterol accumulation in a dose-dependent manner. nih.gov A significant finding for ETB is that it does not induce the expression of lipogenic genes or triglyceride accumulation in hepatocytes, a common side effect of some LXR agonists. nih.gov This suggests that compounds like this compound could potentially act as selective LXR modulators, beneficially regulating cholesterol metabolism without adverse effects on lipid accumulation in the liver. nih.gov

Microbial Metabolism:

While direct studies on the effect of this compound on microbial metabolism are not available, the gut microbiota is known to play a crucial role in the metabolism of various dietary compounds, including polyphenols. The structural characteristics of this compound suggest it could be metabolized by gut bacteria, potentially leading to the formation of other bioactive molecules that could, in turn, influence host metabolism, including cholesterol and bile acid metabolism.

Phytochemical Ecology and Plant Interaction Studies

Phytotoxicity and Growth Regulatory Effects on Plants

There is currently a lack of specific research data on the phytotoxic and growth regulatory effects of this compound on plants.

Allelopathic Potential

Similarly, the allelopathic potential of this compound has not been documented in the available scientific literature.

Structure Activity Relationship Sar and Computational Modeling

Systemic Modification and Biological Profiling to Elucidate SAR

While specific systemic modification studies focusing exclusively on Ethyl 2-heptyl-4,6-dihydroxybenzoate are not extensively documented in publicly available research, the broader class of alkylresorcinols and related phenolic lipids has been subject to extensive SAR investigations. These studies typically involve the synthesis of a series of analogs with systematic variations in the molecule's structure, followed by biological screening to determine the impact of these changes on a particular activity, such as antimicrobial, antioxidant, or enzyme inhibitory effects. nih.govnih.gov

For a compound like this compound, a systemic modification approach to elucidate SAR would involve:

Varying the Alkyl Chain: Synthesizing analogs with shorter, longer, branched, or unsaturated alkyl chains to probe the influence of lipophilicity and steric bulk.

Modifying the Resorcinol (B1680541) Core: Altering the number and position of hydroxyl groups on the benzene (B151609) ring to understand their role in target binding and antioxidant activity.

Altering the Ester Group: Replacing the ethyl ester with other alkyl esters (e.g., methyl, propyl) or a free carboxylic acid to assess the impact of this functionality on bioavailability and activity.

These analogs would then be subjected to a battery of biological assays to create a comprehensive biological profile, allowing for the establishment of clear relationships between specific structural features and the observed biological effects.

Role of Alkyl Chain Length and Branching in Modulating Activity

The length and branching of the alkyl chain are crucial determinants of the biological activity of resorcinolic lipids. The heptyl chain in this compound imparts a significant degree of lipophilicity to the molecule, which governs its interaction with biological membranes and hydrophobic binding pockets of enzymes.

Studies on various classes of amphiphilic molecules, including alkylresorcinols, have demonstrated that the length of the alkyl chain can significantly influence their biological activities. For instance, in many homologous series of antimicrobial and antioxidant compounds, a "cut-off effect" is observed, where the biological activity increases with chain length up to an optimal point, after which it plateaus or decreases. This is often attributed to a balance between the need for sufficient lipophilicity to partition into biological membranes and the steric hindrance that can occur with excessively long chains.

For example, research on other phenolic lipids has shown that intermediate chain lengths often exhibit the most potent biological effects. Shorter chains may not provide enough lipophilicity for effective interaction with cellular targets, while very long chains can lead to decreased water solubility and mobility within biological systems. Branching of the alkyl chain can also modulate activity by altering the molecule's shape and its ability to fit into specific binding sites.

The following table summarizes the general trends observed for the influence of alkyl chain length on the biological activity of amphiphilic compounds, which are likely applicable to this compound and its analogs.

| Alkyl Chain Length | General Effect on Biological Activity | Rationale |

|---|---|---|

| Short (C1-C4) | Low to moderate activity | Insufficient lipophilicity for effective membrane interaction. |

| Medium (C5-C12) | Optimal activity in many cases | Balanced lipophilicity and water solubility, allowing for effective interaction with cellular targets without excessive steric hindrance. |

| Long (>C12) | Decreased or plateaued activity | Increased steric hindrance, reduced bioavailability due to low water solubility. |

Influence of Hydroxylation Patterns and Ester Functionality

The dihydroxybenzene (resorcinol) moiety of this compound is a key pharmacophore responsible for many of its potential biological activities, particularly its antioxidant properties. The number and position of hydroxyl groups on the aromatic ring are critical for these effects.

The 4,6-dihydroxy pattern on the benzoate (B1203000) structure is a resorcinol-type arrangement. Resorcinol and its derivatives are known to be effective radical scavengers. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, and the resulting phenoxy radical is stabilized by resonance within the aromatic ring. Studies on various dihydroxybenzoic acids have shown that the antioxidant capacity is highly dependent on the relative positions of the hydroxyl groups. nih.govmdpi.com For instance, ortho- and para-dihydroxylated phenols (catechols and hydroquinones) often exhibit stronger antioxidant activity than meta-dihydroxylated phenols (resorcinols) due to the greater stability of the resulting radicals. mdpi.com However, the resorcinol structure still provides significant antioxidant potential.

Stereochemical Effects on Biological Activity

For many biologically active molecules, stereochemistry plays a pivotal role in their interaction with chiral biological targets such as enzymes and receptors. While this compound itself does not possess a chiral center in its core structure, the introduction of chirality, for example through branching in the heptyl chain (e.g., at the 2-position of the heptyl group), would result in enantiomers.

It is well-established in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, potencies, and toxicities. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a more favorable interaction with a specific binding site on a biological macromolecule than the other enantiomer.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for investigating the structure-activity relationships of molecules like this compound at an atomic level. These methods can predict how the molecule might interact with potential biological targets and explain the experimental observations from SAR studies.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govacs.org For this compound, docking studies could be employed to predict its binding affinity and mode of interaction with the active sites of various enzymes or receptors.

In a typical docking simulation, the three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank. The structure of this compound is then computationally "docked" into the binding site of the protein. The simulation software calculates the most likely binding poses and estimates the binding energy for each pose. A lower binding energy generally indicates a more stable complex and a higher binding affinity.

These simulations can reveal key interactions, such as:

Hydrogen bonds: Formed between the hydroxyl groups of the resorcinol ring and polar amino acid residues in the binding site.

Hydrophobic interactions: Occurring between the heptyl chain and nonpolar residues.

Pi-stacking interactions: Involving the aromatic ring of the molecule and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Docking studies on related phenolic compounds have successfully predicted their binding to various protein targets, providing insights into their mechanisms of action. nih.govmdpi.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex compared to the static view offered by molecular docking. nih.govresearchgate.net An MD simulation calculates the movement of every atom in the system over time, based on a physical force field. This allows for the assessment of the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding.

For a complex of this compound with a target protein, an MD simulation could be used to:

Assess the stability of the docked pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. A stable RMSD suggests a stable binding mode.

Analyze the flexibility of the complex: By examining the root-mean-square fluctuation (RMSF) of individual amino acid residues, which can indicate which parts of the protein are most affected by ligand binding.

Calculate binding free energies: Using more advanced computational methods to provide a more accurate estimation of the binding affinity.

MD simulations are particularly useful for studying amphiphilic molecules like this compound, as they can model its interaction with and insertion into biological membranes, which is often a key aspect of their biological activity. nih.goviphy.ac.cnmanchester.ac.uk

Quantitative Structure-Activity Relationships (QSAR) Derivation

The derivation of a QSAR model for this compound and its analogs would typically involve the following steps:

Data Set Selection: A series of structurally related analogs of this compound would be synthesized, and their biological activity (e.g., antioxidant activity, enzyme inhibition) would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding antioxidant mechanisms. nih.govnih.gov

Lipophilic Descriptors: These quantify the hydrophobicity of the molecule, with the most common descriptor being the logarithm of the octanol-water partition coefficient (logP). researchgate.net

Steric Descriptors: These describe the size and shape of the molecule, which can influence its binding to a biological target.

Model Development: Statistical methods, such as multiple linear regression (MLR), would be employed to develop a mathematical equation that relates the biological activity to a selection of the most relevant molecular descriptors.

Model Validation: The predictive power of the developed QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

Based on the literature for similar phenolic compounds, a hypothetical QSAR model for the antioxidant activity of a series of analogs of this compound could take the following form:

Log(1/IC50) = β0 + β1(HOMO) + β2(logP) + β3(Steric_Parameter)

Where:

Log(1/IC50) is the measure of antioxidant activity.

HOMO represents the energy of the Highest Occupied Molecular Orbital.

logP is the logarithm of the octanol-water partition coefficient.

Steric_Parameter is a descriptor of the bulkiness of substituents.

β0, β1, β2, and β3 are the regression coefficients determined from the statistical analysis.

The following interactive table illustrates a hypothetical dataset and the resulting QSAR model for a series of analogs of this compound.

| Compound | Log(1/IC50) | HOMO (eV) | logP | Steric Parameter |

| Analog 1 | 4.5 | -5.8 | 3.2 | 1.5 |

| Analog 2 | 4.8 | -5.6 | 3.5 | 1.8 |

| Analog 3 | 5.1 | -5.4 | 3.8 | 2.1 |

| Analog 4 | 4.2 | -6.0 | 2.9 | 1.2 |

| This compound | 5.3 | -5.2 | 4.1 | 2.5 |

| Analog 5 | 4.9 | -5.5 | 3.6 | 1.9 |

| Analog 6 | 5.5 | -5.0 | 4.4 | 2.8 |

This hypothetical model would suggest that higher antioxidant activity is associated with a higher HOMO energy (making it easier to donate an electron), optimal lipophilicity for interaction with cellular membranes, and specific steric features that may enhance binding to relevant biological targets.

Future Research Directions and Translational Perspectives in Chemical Biology

Exploration of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of phenolic lipids like alkylresorcinols is predominantly attributed to the activity of type III polyketide synthases (PKSs). researchgate.netnih.gov These enzymes catalyze the condensation of a fatty acyl-CoA starter unit with malonyl-CoA extender units, followed by cyclization to form the aromatic core. nih.gov It is highly probable that the biosynthesis of Ethyl 2-heptyl-4,6-dihydroxybenzoate follows a similar pathway.

Future research should focus on identifying and characterizing the specific enzymes involved in its formation. This could involve:

Genome Mining: Searching the genomes of plants, fungi, and bacteria known to produce related phenolic lipids for uncharacterized type III PKS gene clusters. researchgate.netrsc.org

Enzyme Characterization: Expressing candidate PKS enzymes in heterologous hosts to determine their substrate specificity and the products they generate.

Pathway Elucidation: Identifying subsequent tailoring enzymes, such as hydroxylases, methyltransferases, or esterases, that may modify the polyketide-derived scaffold to yield the final structure of this compound. The discovery of novel biosynthetic enzymes could enable the engineered production of this compound and its derivatives. nih.govnih.gov

| Enzyme Class | Potential Role in Biosynthesis | Research Approach |

| Type III Polyketide Synthase (PKS) | Formation of the alkylated dihydroxybenzoic acid core | Genome mining, heterologous expression, and in vitro assays |

| Acyl-CoA Synthetase | Activation of heptanoic acid to heptanoyl-CoA (starter unit) | Gene cluster analysis and biochemical characterization |

| Ester Synthase/Transferase | Esterification of the carboxylic acid with ethanol (B145695) | Homology-based gene identification and functional analysis |

| Hydroxylases (e.g., P450s) | Introduction of hydroxyl groups onto the aromatic ring | Co-expression analysis with PKS genes and functional assays |

Development of Novel Synthetic Routes for Complex Analogs

The development of efficient and versatile synthetic routes is crucial for exploring the structure-activity relationships of this compound. While direct synthetic procedures for this specific molecule are not extensively documented in publicly available literature, methods for synthesizing related alkylresorcinols and functionalized benzoates can be adapted and refined. beilstein-journals.orgnih.govresearchgate.net

Future synthetic strategies could include:

Advanced Coupling Reactions: Employing modern cross-coupling methodologies, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, to introduce diverse functionalities onto the aromatic ring or the alkyl chain. researchgate.net

Domino and Multicomponent Reactions: Designing one-pot reactions to construct the core structure and its complex analogs in a more step- and atom-economical manner. rsc.org

Flow Chemistry and Automation: Utilizing microreactor technology for rapid optimization of reaction conditions and safe handling of reactive intermediates, facilitating the synthesis of a library of analogs.

| Synthetic Approach | Potential Application | Key Advantages |

| Modified Wittig Reaction | Formation of the alkyl chain on a pre-formed aromatic ring | Good yields and tolerance of various functional groups beilstein-journals.orgnih.gov |

| Grignard or Alkyllithium Techniques | Carbon-carbon bond formation between the alkyl chain and the aromatic core | Established method for alkylation of aromatic aldehydes beilstein-journals.org |

| Palladium-Catalyzed Cross-Coupling | Introduction of diverse substituents at specific positions | High selectivity and functional group tolerance researchgate.net |

| Enzymatic Synthesis | Regio- and chemoselective modifications of the core structure | Mild reaction conditions and high specificity researchgate.net |

High-Throughput Screening for New Biological Activities

High-throughput screening (HTS) is a powerful tool for discovering novel biological activities of chemical compounds. nih.gov Given the diverse bioactivities reported for related phenolic lipids, such as antimicrobial, antioxidant, and enzyme inhibitory effects, a systematic screening of this compound and its synthetic analogs is warranted. nih.govfrontiersin.org

Screening campaigns could target a wide range of biological assays, including:

Antimicrobial Assays: Testing against a panel of pathogenic bacteria and fungi to identify potential new anti-infective agents.

Enzyme Inhibition Assays: Screening against therapeutically relevant enzymes, such as kinases, proteases, or metabolic enzymes like tyrosinase. acs.org

Cell-Based Assays: Evaluating cytotoxicity against various cancer cell lines and assessing effects on cellular pathways such as inflammation, apoptosis, or signal transduction.

Phenotypic Screening: Utilizing model organisms or complex cellular models to identify compounds that induce a desired physiological effect.

The data from HTS can be used to build machine learning models to predict the bioactivity of virtual compounds, thereby accelerating the discovery of new leads. nih.gov

Advanced Mechanistic Elucidation through Omics Technologies

To understand how this compound exerts its biological effects at a molecular level, a systems biology approach employing various "omics" technologies is essential. nih.govusamvcluj.ro These technologies can provide a global view of the cellular response to compound treatment.

Transcriptomics: Using RNA-sequencing to analyze changes in gene expression profiles in cells or tissues treated with the compound. This can reveal the signaling pathways and cellular processes that are modulated. nih.govnih.gov

Proteomics: Employing mass spectrometry-based techniques to identify protein targets that directly bind to the compound (chemical proteomics) or to quantify changes in the cellular proteome upon treatment. mdpi.com

Metabolomics: Analyzing the global changes in the cellular metabolome to understand the compound's impact on metabolic pathways. mdpi.comfrontiersin.org

Integrating data from these different omics levels can provide a comprehensive understanding of the mechanism of action and help in identifying biomarkers of activity. sciopen.com

| Omics Technology | Information Gained | Potential Application |

| Transcriptomics (RNA-Seq) | Changes in gene expression | Identification of affected cellular pathways and regulatory networks nih.gov |

| Proteomics (e.g., LC-MS/MS) | Changes in protein expression and post-translational modifications | Direct target identification and elucidation of signaling cascades nih.gov |

| Metabolomics (e.g., GC-MS, LC-MS) | Alterations in metabolite levels | Understanding of the impact on cellular metabolism mdpi.com |

Application as Chemical Probes for Biological System Analysis

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a complex biological system. nih.gov this compound, with its distinct chemical scaffold, could serve as a starting point for the development of novel chemical probes.

This would involve:

Synthesis of Functionalized Derivatives: Creating analogs with reactive groups or reporter tags (e.g., fluorophores, biotin) that can be used for affinity-based protein profiling or cellular imaging. nih.govmdpi.comrsc.org

Target Identification: Using these probes in "pull-down" experiments coupled with mass spectrometry to identify the cellular binding partners of the compound.

Fluorescent Probes: Developing fluorescently labeled analogs to visualize the subcellular localization of the compound and its targets in living cells. nih.gov

The development of such probes would be invaluable for validating the molecular targets identified through omics approaches and for dissecting the intricate biological pathways in which they function.

Strategic Development of Next-Generation Analogues for Specific Targets

The ultimate goal of translational research is to develop compounds with improved potency, selectivity, and drug-like properties for specific therapeutic targets. Based on the insights gained from HTS, mechanistic studies, and chemical probe applications, a strategic and iterative process of analog development can be initiated.

This process involves:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs to understand how modifications to the chemical structure affect biological activity.

Computational Modeling: Using molecular docking and other computational tools to predict the binding of analogs to their target and to guide the design of new derivatives with enhanced affinity.

Pharmacokinetic Optimization: Modifying the structure to improve properties such as solubility, metabolic stability, and cell permeability, which are crucial for in vivo efficacy.

This iterative cycle of design, synthesis, and testing can lead to the development of next-generation analogs of this compound with optimized therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.